molecular formula C22H22N4O2 B10759398 Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) CAS No. 544678-82-2

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)

Cat. No.: B10759398
CAS No.: 544678-82-2
M. Wt: 374.4 g/mol
InChI Key: GTBUZLPQANSGGE-UHFFFAOYSA-N
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Description

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) is a sophisticated synthetic organic compound built on a pyrimidine-dicarboxylate core, functionalized with two 3-methylbenzylamide groups. This structure is of significant interest in medicinal chemistry and chemical biology for its potential as a molecular scaffold or a functional inhibitor. The molecule is designed to act as a bidentate ligand or a synthon capable of engaging in specific, high-affinity interactions with biological targets, particularly enzymes possessing allosteric sites or protein-protein interaction interfaces. The 3-methylbenzylamide moieties enhance the compound's lipophilicity and membrane permeability, while the central pyrimidine ring offers hydrogen bonding capabilities, making it a valuable candidate for the development of protease inhibitors, kinase inhibitors, or modulators of cytoskeletal dynamics. Its primary research value lies in its application as a key intermediate in the synthesis of more complex pharmacologically active molecules and as a tool compound for probing biochemical pathways and understanding structure-activity relationships (SAR) in drug discovery programs. Researchers utilize this compound to investigate novel mechanisms of action, study enzyme kinetics, and develop new therapeutic strategies for diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. This product is provided for research purposes only.

Properties

CAS No.

544678-82-2

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-N,6-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide

InChI

InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-23-21(27)19-11-20(26-14-25-19)22(28)24-13-18-8-4-6-16(2)10-18/h3-11,14H,12-13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

GTBUZLPQANSGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .

Chemical Reactions Analysis

Types of Reactions: PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it valuable in developing new materials and chemical processes.

Biology

Research indicates that pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) exhibits potential biological activities. Notably, it has been shown to inhibit collagenase 3, an enzyme involved in collagen degradation. This inhibition suggests applications in treating conditions characterized by excessive collagen breakdown, such as arthritis .

Medicine

The compound is being explored for its therapeutic potential due to its ability to inhibit enzymes related to collagen metabolism. In particular, its role as a selective inhibitor of collagenase (MMP 13) positions it as a candidate for treating degenerative joint diseases. By inhibiting collagen biosynthesis, it may help manage conditions where collagen degradation is a concern .

Data Table: Summary of Applications

Field Application Mechanism
ChemistryBuilding block for complex molecule synthesisParticipates in various chemical reactions
BiologyInhibition of collagenase 3Prevents breakdown of collagen
MedicineTreatment for degenerative joint diseasesSelective inhibition of MMP 13

Case Study 1: Inhibition of Collagenase

A study demonstrated that pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) effectively inhibits collagenase activity in vitro. The compound binds to the active site of collagenase 3, preventing the enzyme from degrading collagen fibers. This action has implications for developing treatments for arthritis and other connective tissue disorders .

Case Study 2: Drug Development

In drug repositioning efforts for lung adenocarcinoma, compounds similar to pyrimidine derivatives were identified as potential therapeutic agents due to their ability to modulate key signaling pathways involved in cancer progression. This highlights the broader applicability of pyrimidine derivatives in oncology research .

Mechanism of Action

The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE) involves its interaction with specific molecular targets. For example, it inhibits collagenase 3 by binding to its active site, preventing the enzyme from breaking down collagen . This inhibition can help maintain the structural integrity of tissues and prevent excessive collagen degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) belongs to a broader class of pyrimidine dicarboxamides. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Varied Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) C₂₂H₂₂N₄O₂ 374.44 3-methylbenzylamide MMP-13 inhibitor (IC₅₀ not reported in evidence); moderate hydrophobicity (LogP ~1.37)
Pyrimidine-4,6-dicarboxylic acid bis-(4-fluoro-3-methyl-benzylamide) C₂₂H₂₀F₂N₄O₂ 410.42 4-fluoro-3-methylbenzylamide Potent MMP-13 inhibitor (IC₅₀ = 8 nM); enhanced activity due to electron-withdrawing fluorine atom
Pyrimidine-4,6-dicarboxylic acid bis-(4-methoxy-benzylamide) C₂₂H₂₂N₄O₄ 406.44 4-methoxybenzylamide Reduced MMP-13 affinity compared to fluorinated analogues; methoxy group increases steric bulk
Pyrimidine-4,6-dicarboxylic acid bis-(4-chloro-benzylamide) C₂₂H₁₈Cl₂N₄O₂ 441.32 4-chlorobenzylamide Higher potency than methyl analogues but lower selectivity for MMP-13

Key Observations:

  • Fluorine Substitution: The 4-fluoro-3-methylbenzylamide analogue exhibits superior MMP-13 inhibition (IC₅₀ = 8 nM) compared to the non-fluorinated 3-methyl derivative. Fluorine’s electronegativity enhances binding to the MMP-13 active site .
  • Steric Effects : Methoxy and chloro substituents reduce inhibitory efficacy, likely due to increased steric hindrance or altered electronic properties .
  • Hydrophobicity : The 3-methylbenzylamide derivative (LogP ~1.37) balances solubility and membrane permeability, making it a viable candidate for in vivo studies .

Functional Analogues Targeting MMP-13

Compound Name Target IC₅₀ (nM) Selectivity Over Other MMPs Clinical Relevance References
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) MMP-13 N/A Moderate (no cross-reactivity with MMP-1/2) Preclinical studies for osteoarthritis
Batimastat (BB-94) Broad-spectrum MMPs 33 (MMP-13) Low (inhibits MMP-1, -2, -9) Discontinued due to poor pharmacokinetics
WAY-151693 MMP-13 0.83 High (1000-fold selectivity over MMP-1) Phase II trials for cancer and fibrosis

Key Observations:

  • Selectivity : Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) demonstrates moderate selectivity for MMP-13 over MMP-1 and MMP-2, unlike broad-spectrum inhibitors like Batimastat .
  • Clinical Potential: While its fluorinated analogue (IC₅₀ = 8 nM) approaches the potency of clinical candidate WAY-151693 (IC₅₀ = 0.83 nM), the 3-methyl derivative requires further optimization for therapeutic use .

Biological Activity

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C22_{22}H22_{22}N4_{4}O2_{2}
Molecular Weight: 374.43 g/mol

The compound features two 3-methyl-benzylamide groups attached to a pyrimidine-4,6-dicarboxylic acid backbone. This unique structure is pivotal for its biological activity, particularly in enzyme interactions.

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) primarily acts as an inhibitor of specific enzymes involved in collagen degradation. Notably, it has been shown to inhibit collagenase 3 (MMP-13) , an enzyme that plays a significant role in the breakdown of collagen in connective tissues. The mechanism involves binding to the active site of MMP-13, thereby preventing collagen degradation and suggesting potential applications in treating degenerative joint diseases such as arthritis .

Biological Activities

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymeIC50_{50} ValueReference
Collagenase InhibitionMMP-13105 nM
Proline Hydroxylase InhibitionProline HydroxylaseNot specified
Lysine Hydroxylase InhibitionLysine HydroxylaseNot specified

Therapeutic Potential

The inhibition of collagenases and hydroxylases suggests that pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) could be beneficial in treating conditions characterized by excessive collagen breakdown. Its potential applications include:

  • Arthritis Treatment: By inhibiting MMP-13, it may help mitigate joint degradation associated with arthritis .
  • Wound Healing: The compound's role in collagen metabolism indicates possible applications in enhancing wound healing processes through modulation of extracellular matrix components .

Q & A

Q. What safety protocols are mandatory for handling Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)?

  • Answer:
  • Ventilation: Use fume hoods for synthesis and weighing.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: Desiccated at 2–8°C in amber glass vials.
  • Waste Disposal: Neutralize acidic/basic residues before incineration .

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